molecular formula C9H19Cl2N2O5PS2 B1193098 Mafosfamide CAS No. 88859-04-5

Mafosfamide

Cat. No.: B1193098
CAS No.: 88859-04-5
M. Wt: 401.3 g/mol
InChI Key: PBUUPFTVAPUWDE-UGZDLDLSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mafosfamide is an oxazaphosphorine alkylating agent, structurally similar to cyclophosphamide. It is primarily investigated for its potential as a chemotherapeutic agent. Unlike cyclophosphamide, this compound does not require hepatic activation to generate its active metabolite, making it potentially useful for intrathecal treatment of neoplastic meningitis .

Chemical Reactions Analysis

Mafosfamide undergoes several types of chemical reactions, primarily involving alkylation. The compound alkylates DNA, forming DNA cross-links and inhibiting DNA synthesis . Common reagents used in these reactions include dimethyl sulfoxide (DMSO) and other solvents. The major products formed from these reactions are phosphoramide mustard and acrolein .

Mechanism of Action

Mafosfamide exerts its effects through its reactive alkylating agents, phosphoramide mustard and acrolein . These metabolites interact with DNA, forming cross-links that inhibit DNA synthesis and lead to cell death. The compound is metabolized by cytochrome P450 into 4-hydroxycyclophosphamide, which is then converted into aldophosphamide. Aldophosphamide yields the cytotoxic metabolites phosphoramide mustard and acrolein .

Properties

CAS No.

88859-04-5

Molecular Formula

C9H19Cl2N2O5PS2

Molecular Weight

401.3 g/mol

IUPAC Name

2-[[(2S,4S)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid

InChI

InChI=1S/C9H19Cl2N2O5PS2/c10-2-4-13(5-3-11)19(14)12-9(1-6-18-19)20-7-8-21(15,16)17/h9H,1-8H2,(H,12,14)(H,15,16,17)/t9-,19-/m0/s1

InChI Key

PBUUPFTVAPUWDE-UGZDLDLSSA-N

Isomeric SMILES

C1CO[P@@](=O)(N[C@H]1SCCS(=O)(=O)O)N(CCCl)CCCl

SMILES

C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl

Canonical SMILES

C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Z-7557;  Z7557;  Z 7557;  Mafosfamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.8 g (3.0 mmol) of 4-hydroxycyclophosphamide in 3 ml of water were mixed with 420 mg (3.0 mmol) of 2-mercaptoethanesulphonic acid, with ice water cooling. After 1 hour, the mixture was concentrated under high vacuum and was crystallised.
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mafosfamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Mafosfamide
Reactant of Route 3
Mafosfamide
Reactant of Route 4
Reactant of Route 4
Mafosfamide
Reactant of Route 5
Mafosfamide
Reactant of Route 6
Mafosfamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.